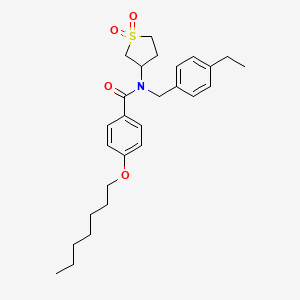

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide

Description

This compound is a benzamide derivative featuring a tetrahydrothiophen-1,1-dioxide moiety, a 4-ethylbenzyl group, and a 4-heptyloxy substituent. Its synthesis likely involves coupling a 4-(heptyloxy)benzoyl chloride with an amine containing the tetrahydrothiophen-dioxide and ethylbenzyl groups, as inferred from analogous synthetic routes in the literature . Key structural attributes include:

- 4-Ethylbenzyl group: Introduces moderate steric bulk and lipophilicity.

Properties

Molecular Formula |

C27H37NO4S |

|---|---|

Molecular Weight |

471.7 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-heptoxybenzamide |

InChI |

InChI=1S/C27H37NO4S/c1-3-5-6-7-8-18-32-26-15-13-24(14-16-26)27(29)28(25-17-19-33(30,31)21-25)20-23-11-9-22(4-2)10-12-23/h9-16,25H,3-8,17-21H2,1-2H3 |

InChI Key |

WFOAUKNRVJMJST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)CC)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dioxido Group: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group. This can be done using oxidizing agents such as hydrogen peroxide or peracids.

Attachment of the Ethylbenzyl Group: The ethylbenzyl group is introduced via a nucleophilic substitution reaction, where an appropriate benzyl halide reacts with the tetrahydrothiophene derivative.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with 4-(heptyloxy)benzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the tetrahydrothiophene ring, potentially forming sulfone derivatives.

Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide or sulfoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halides, nucleophiles like amines or alcohols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide or sulfoxide derivatives.

Substitution: Functionalized benzamide or benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxido group and benzamide moiety could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Alkoxy Chain Length Variations

Example Compound : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide

- Key Difference : Hexyloxy (C6) vs. heptyloxy (C7) chain.

- Impact : The longer heptyloxy chain in the target compound may enhance lipophilicity, improving lipid bilayer penetration but reducing aqueous solubility. Hexyloxy analogs are less hydrophobic, which could affect pharmacokinetic profiles.

Benzyl Substituent Modifications

Example Compound : 4-(Heptyloxy)-N-(4-nitrophenyl)benzamide

- Key Difference : 4-Nitrophenyl vs. 4-ethylbenzyl-tetrahydrothiophen-dioxide.

- Impact: The nitro group in the nitrophenyl analog is strongly electron-withdrawing, altering electronic distribution and reactivity. The tetrahydrothiophen-dioxide moiety adds steric and electronic complexity absent in simpler benzamides.

Heterocyclic Moieties

Example Compound : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones

- Key Difference : Triazole-thione vs. tetrahydrothiophen-dioxide.

- Impact : Triazole-thiones exhibit tautomerism (thiol-thione equilibrium), influencing hydrogen-bonding and metal coordination . The tetrahydrothiophen-dioxide in the target compound lacks tautomeric flexibility but provides sulfone groups for polar interactions.

Functional Group Influence on Bioactivity

Example Compound : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

- Key Difference : Imidazole vs. tetrahydrothiophen-dioxide.

- Impact : Imidazole derivatives often exhibit antimicrobial or anticancer activity due to their ability to interact with biological targets (e.g., enzymes, DNA) . The target compound’s tetrahydrothiophen-dioxide group may confer distinct binding preferences, such as sulfone-mediated interactions with serine proteases or kinases.

Structural and Spectral Data Comparison

Table 1: Key Structural Features

Table 2: Spectral Data

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a dioxido group, an ethylbenzyl moiety, and a heptyloxy substituent on the benzamide. This unique structure may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For example, benzamide derivatives have shown effectiveness against various fungi, including Botrytis cinerea and Fusarium graminearum .

- Anticancer Potential : Research indicates that thiophene derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making them potential candidates for anticancer drug development.

- Anti-inflammatory Effects : Compounds featuring thiophene rings have been reported to possess anti-inflammatory properties. This is crucial for developing treatments for chronic inflammatory diseases.

The mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity : Many benzamide derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.

- Interaction with Cellular Receptors : The compound may bind to specific receptors in cells, altering signaling pathways that regulate cell growth and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antifungal Activity : A study synthesized a series of benzamide derivatives and evaluated their antifungal activity against Botrytis cinerea. The results showed that certain derivatives exhibited higher efficacy than standard antifungal agents .

- Cytotoxicity Tests : In vitro cytotoxicity assays on various cancer cell lines demonstrated that compounds with similar structures could significantly reduce cell viability, indicating potential for further development as anticancer agents.

- Toxicity Assessment : Toxicity studies highlighted that while some derivatives were effective against pathogens, they also exhibited varying levels of toxicity towards human cells. For instance, the acute toxicity of certain benzamides was assessed using zebrafish embryos, providing a model for evaluating developmental toxicity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.